3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a quinoline core, a sulfonyl group, and a diethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the sulfonyl group, and the addition of the diethylamino and fluoro substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor systems can be employed to ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline core.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with sulfonyl, diethylamino, and fluoro substituents. Examples are:
- 3-((3-bromophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one
- 3-((3-methylphenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-propylquinolin-4(1H)-one
Uniqueness
The uniqueness of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O3S/c1-4-10-26-14-21(30(28,29)16-9-7-8-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-9,11-14H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQNDDSWHTSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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